molecular formula C7H9N3O3 B13908222 Methyl (5-methoxypyrazin-2-yl)carbamate

Methyl (5-methoxypyrazin-2-yl)carbamate

Katalognummer: B13908222
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: MYFQFGSXHYDFKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (5-methoxypyrazin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a carbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-methoxypyrazin-2-yl)carbamate typically involves the reaction of 5-methoxypyrazine with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the isocyanate, followed by cyclization to form the carbamate.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions are optimized to achieve high yield and purity of the product. The process is scalable and can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (5-methoxypyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (5-methoxypyrazin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of methyl (5-methoxypyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Methyl (5-methoxypyrazin-2-yl)carbamate can be compared with other similar compounds, such as:

    Methyl (5-nitropyrazin-2-yl)carbamate: Similar structure but with a nitro group instead of a methoxy group.

    Methyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom instead of a methoxy group.

    Methyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the pyrazine ring.

Eigenschaften

Molekularformel

C7H9N3O3

Molekulargewicht

183.16 g/mol

IUPAC-Name

methyl N-(5-methoxypyrazin-2-yl)carbamate

InChI

InChI=1S/C7H9N3O3/c1-12-6-4-8-5(3-9-6)10-7(11)13-2/h3-4H,1-2H3,(H,8,10,11)

InChI-Schlüssel

MYFQFGSXHYDFKD-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(N=C1)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.